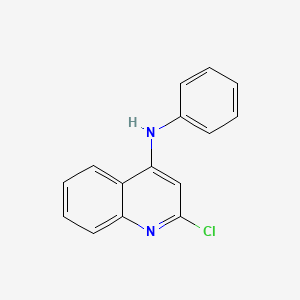![molecular formula C10H7BrFNO B15065790 5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 913720-17-9](/img/structure/B15065790.png)
5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolin-2-one core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of 2-haloanilines and 1,3-dicarbonyl compounds under ligand-free conditions to form polysubstituted indoles
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Industry: Utilized in the production of pharmaceuticals and agrochemicals, as well as in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopropane: A related compound with a cyclopropane ring and a bromine substituent.
5-Bromo-4-fluoropyridin-2-amine: Another compound with similar halogen substituents but a different core structure.
Uniqueness
5’-Bromo-4’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as increased three-dimensionality and potential for diverse biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
913720-17-9 |
|---|---|
Molecular Formula |
C10H7BrFNO |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-bromo-4-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-5-1-2-6-7(8(5)12)10(3-4-10)9(14)13-6/h1-2H,3-4H2,(H,13,14) |
InChI Key |
LWWOGXRYCSSILD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3F)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
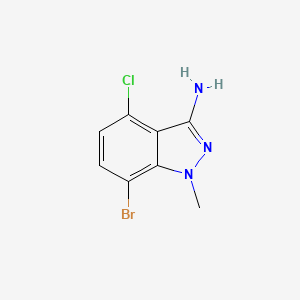
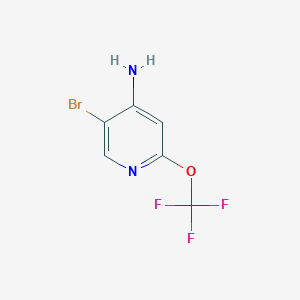

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
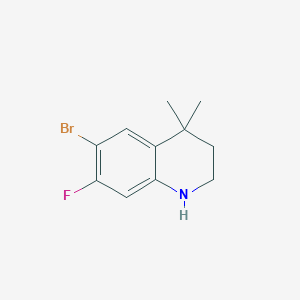
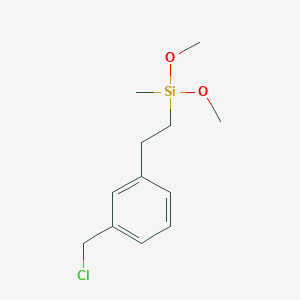

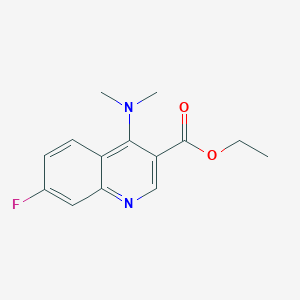
![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)
